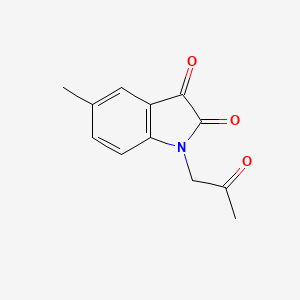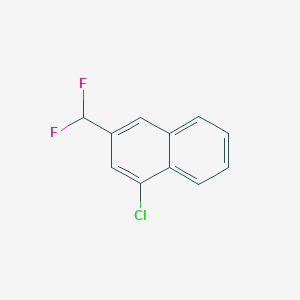
(4-(sec-Butyl)-2-chloropyrimidin-5-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(sec-Butyl)-2-chloropyrimidin-5-yl)boronic acid is an organoboron compound that has gained significant interest in the field of organic synthesis. This compound is particularly valuable due to its role in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(sec-Butyl)-2-chloropyrimidin-5-yl)boronic acid typically involves the reaction of 4-(sec-Butyl)-2-chloropyrimidine with a boron-containing reagent under specific conditions. One common method is the hydroboration of alkenes or alkynes, followed by oxidation to yield the boronic acid. The reaction conditions often include the use of palladium catalysts and bases to facilitate the coupling process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. These reactions are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
化学反应分析
Types of Reactions
(4-(sec-Butyl)-2-chloropyrimidin-5-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: Conversion to boronic esters or alcohols.
Reduction: Formation of boranes.
Substitution: Replacement of the boronic acid group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling reactions with aryl halides yield biaryl compounds, while oxidation reactions produce boronic esters .
科学研究应用
(4-(sec-Butyl)-2-chloropyrimidin-5-yl)boronic acid has a wide range of applications in scientific research:
Biology: Employed in the development of boron-containing drugs and bioactive molecules.
Medicine: Investigated for its potential use in cancer therapy and other medical applications due to its ability to form stable complexes with biological molecules.
Industry: Utilized in the production of advanced materials and polymers.
作用机制
The mechanism of action of (4-(sec-Butyl)-2-chloropyrimidin-5-yl)boronic acid primarily involves its role as a reagent in Suzuki–Miyaura coupling reactions. The compound undergoes transmetalation with palladium catalysts, followed by reductive elimination to form carbon-carbon bonds. This process is facilitated by the unique electronic properties of the boronic acid group, which allows for efficient transfer of the organic moiety to the palladium center .
相似化合物的比较
Similar Compounds
Phenylboronic acid: Another widely used boronic acid in organic synthesis.
4-Butylphenylboronic acid: Similar in structure but with different substituents on the aromatic ring.
Uniqueness
(4-(sec-Butyl)-2-chloropyrimidin-5-yl)boronic acid is unique due to its specific substituents, which confer distinct electronic and steric properties. These properties make it particularly effective in certain types of coupling reactions and allow for the synthesis of unique organic molecules that may not be accessible using other boronic acids .
属性
分子式 |
C8H12BClN2O2 |
|---|---|
分子量 |
214.46 g/mol |
IUPAC 名称 |
(4-butan-2-yl-2-chloropyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C8H12BClN2O2/c1-3-5(2)7-6(9(13)14)4-11-8(10)12-7/h4-5,13-14H,3H2,1-2H3 |
InChI 键 |
ULKPGMYAGXSXCZ-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CN=C(N=C1C(C)CC)Cl)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![6-Methyl-2-(pyrrolidin-1-yl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11887013.png)




![5,6-Diethyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B11887063.png)
![4-Phenyl-1,3-diazaspiro[4.5]dec-2-ene](/img/structure/B11887069.png)

